molecular formula C₂₄H₃₆O₄ B1146865 Drospirenone 3,5,5'-Triol CAS No. 1079392-41-8

Drospirenone 3,5,5'-Triol

カタログ番号: B1146865
CAS番号: 1079392-41-8
分子量: 388.54
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Drospirenone 3,5,5’-Triol is a synthetic steroid with a complex molecular structure. It is a derivative of drospirenone, which is widely known for its use in oral contraceptives. The compound has a molecular formula of C24H36O4 and a molecular weight of 388.5 g/mol . It is characterized by its unique spiro structure, which contributes to its distinct chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Drospirenone 3,5,5’-Triol typically involves multiple steps, starting from 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes oxidation and other chemical transformations to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of Drospirenone 3,5,5’-Triol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

化学反応の分析

Types of Reactions: Drospirenone 3,5,5’-Triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

科学的研究の応用

Contraceptive Efficacy

Drospirenone in Oral Contraceptives:
Drospirenone has been extensively studied as an active ingredient in progestin-only and combination oral contraceptives. A multicenter study involving 713 participants demonstrated that a drospirenone-only pill (4 mg daily) achieved a Pearl Index of 0.51, indicating effective contraception with a favorable safety profile . The study also noted a significant reduction in unscheduled bleeding over time, enhancing patient acceptability.

Comparison with Other Progestins:
In a randomized controlled trial comparing drospirenone with desogestrel-based progestin-only pills, drospirenone showed superior ovulation inhibition rates (96.3%) compared to its counterpart . This highlights its effectiveness in preventing ovulation while maintaining a good safety profile.

Management of Premenstrual Dysphoric Disorder (PMDD)

Efficacy in Reducing PMDD Symptoms:
Drospirenone has been shown to significantly alleviate symptoms associated with PMDD. A clinical trial involving 450 women demonstrated that a formulation containing drospirenone (3 mg) and ethinyl estradiol (20 µg) resulted in a notable decrease in mood and physical symptoms of PMDD compared to placebo . The adjusted mean difference in symptom scores indicated that patients receiving drospirenone experienced greater relief, with a number-needed-to-treat of 8 for achieving a 50% reduction in symptoms.

Safety Profile

Adverse Events Monitoring:
In the studies conducted on drospirenone-only contraceptives, adverse events such as deep vein thrombosis and pulmonary embolism were not reported . The overall safety profile remains robust, with only one case of hyperkalemia noted during extensive trials involving over 1,500 women.

Additional Therapeutic Uses

Acne Treatment:
Drospirenone is also utilized in combination with estrogens for the treatment of moderate acne vulgaris. Its anti-androgenic properties help reduce sebum production and improve skin conditions associated with hormonal fluctuations .

Menopausal Symptoms:
In postmenopausal women, drospirenone combined with estrogen is indicated for managing menopausal symptoms such as vasomotor symptoms and vulvovaginal atrophy. This combination can also aid in preventing osteoporosis in women who are not candidates for other therapies .

Data Summary Table

ApplicationDosage FormulationEfficacy ResultsSafety Profile
ContraceptionDrospirenone-only pill (4 mg daily)Pearl Index: 0.51No reports of serious thromboembolic events
PMDD ManagementDrospirenone (3 mg) + Ethinyl Estradiol (20 µg)Significant symptom reductionWell tolerated with minimal adverse effects
Acne TreatmentCombination with EstrogensEffective in reducing acneGenerally safe; monitor for hyperkalemia
Menopausal Symptom ReliefCombined with EstrogensAlleviates vasomotor symptomsSafe for long-term use

作用機序

The mechanism of action of Drospirenone 3,5,5’-Triol involves its interaction with hormone receptors. It acts as a progestin, binding to progesterone receptors and exerting antiandrogenic and antimineralocorticoid effects. This interaction prevents ovulation by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .

類似化合物との比較

Uniqueness: Drospirenone 3,5,5’-Triol is unique due to its specific spiro structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. Its ability to act as a progestin with antiandrogenic and antimineralocorticoid effects sets it apart from other similar compounds .

生物活性

Drospirenone 3,5,5'-Triol is a synthetic progestin that exhibits significant biological activity, particularly in the modulation of hormonal pathways. This article explores its biochemical properties, molecular mechanisms, metabolic pathways, and clinical implications based on diverse research findings.

This compound interacts with several key receptors and enzymes:

  • Progesterone Receptor : It acts as an agonist at the progesterone receptor, mimicking natural progesterone's effects essential for pregnancy maintenance and menstrual cycle regulation.
  • Androgen Receptor : The compound exhibits anti-androgenic properties, which can be beneficial in treating conditions like polycystic ovary syndrome (PCOS) and acne .
  • Mineralocorticoid Receptor : It also has anti-mineralocorticoid activity, which helps in managing fluid retention and hypertension .

Cellular Effects

The compound influences various cellular processes:

  • Endometrial Cells : In human endometrial endothelial cells, this compound reduces levels of plasminogen activator inhibitor-1 and tissue plasminogen activator, promoting vascular integrity and hemostasis.
  • Gene Expression : The binding to the progesterone receptor activates downstream signaling pathways that regulate gene expression critical for reproductive health.

Molecular Mechanism

The molecular mechanism involves:

  • Binding Interactions : this compound binds to specific biomolecules, leading to the activation of signaling pathways that influence cellular functions.
  • Stability and Degradation : Studies indicate that the compound is stable under standard storage conditions with minimal degradation over time.

Metabolic Pathways

This compound is primarily metabolized in the liver:

  • Cytochrome P450 Enzymes : The metabolism involves enzymes such as cytochrome P450 3A4. Major metabolites include the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate .
  • Transport Mechanisms : It binds to plasma proteins like albumin for transport in the bloodstream and is localized in subcellular compartments such as the nucleus and cytoplasm.

Dosage Effects in Animal Models

Research shows that dosage significantly affects biological activity:

  • Low Doses : At lower doses, drospirenone effectively inhibits ovulation and supports pregnancy maintenance in animal models like rats.
  • Efficacy in Clinical Trials : Clinical studies have demonstrated its contraceptive efficacy with a Pearl Index of 0.51 (95% CI) over multiple treatment cycles .

Contraceptive Efficacy

A multicenter phase III study involving 1571 women evaluated the efficacy of a drospirenone-only pill regimen (4 mg daily for 24 days followed by a placebo). Key findings include:

  • Pearl Index : The overall Pearl Index was calculated at 0.7258 across multiple cycles with no significant adverse effects reported .
  • Bleeding Patterns : Participants reported a decrease in unscheduled bleeding from 49.1% in Cycle 1 to 22.8% by Cycle 13 .

Safety Profile

The safety profile of drospirenone has been extensively studied:

  • Thromboembolic Events : A study comparing drospirenone-containing contraceptives with levonorgestrel found no significant difference in arterial thromboembolism rates, indicating a favorable safety profile for drospirenone .
  • Hormonal Changes : Clinical trials showed significant hormonal changes (e.g., decreased free testosterone) without adverse effects on vital parameters like blood pressure or heart rate .

特性

IUPAC Name

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVUYESNBMHRRM-RXQUABEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。